molecular formula C13H13N3O2S B2879434 (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034254-98-1

(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Cat. No. B2879434
CAS RN: 2034254-98-1
M. Wt: 275.33
InChI Key: SWLHTAZEILJZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a chemical compound with the molecular formula C13H13N3O2S. It is a research compound and not intended for human or veterinary use. The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone includes a pyrrolidine ring, a pyridazin-3-yloxy group, and a thiophen-3-yl group. The pyrrolidine ring is a five-membered ring with one nitrogen atom . Pyridazin-3-yloxy and thiophen-3-yl are aromatic heterocycles .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design biologically active compounds. Key features include:

Selective Androgen Receptor Modulators (SARMs)

Researchers have synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs. These compounds optimize the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives. The goal is to modify the pharmacokinetic profile and enhance selectivity .

Vasodilatory Potential

A specific compound, 6-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)phenyl-2-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one, exhibited vasodilating activity. Researchers explored the effect of substituents at the 2-position of the pyridazinone ring .

Diverse Pharmacological Activities

Pyridazin-3(2H)-one derivatives have diverse pharmacological activities. Their easy functionalization at various ring positions makes them attractive building blocks for drug design and synthesis .

Enantioselective Proteins

The spatial orientation of substituents in the pyrrolidine ring affects the binding mode to enantioselective proteins. Different stereoisomers lead to distinct biological profiles in drug candidates .

Synthetic Building Blocks

Due to their easy functionalization, pyridazin-3(2H)-ones serve as synthetic building blocks. Researchers can modify various positions to create novel drugs .

properties

IUPAC Name

(3-pyridazin-3-yloxypyrrolidin-1-yl)-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-13(10-4-7-19-9-10)16-6-3-11(8-16)18-12-2-1-5-14-15-12/h1-2,4-5,7,9,11H,3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLHTAZEILJZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone

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